1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride
Description
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride (molecular formula: C₁₂H₁₆Cl₂N₄, molecular weight: 287.19) is a heterocyclic compound featuring a piperazine moiety linked to a 6-chloroimidazo[1,2-a]pyridine scaffold via a methyl bridge . This structure combines the pharmacophoric imidazopyridine ring—known for its bioactivity in antimicrobial and CNS-targeting agents—with a piperazine group, which enhances solubility and modulates receptor interactions. The compound is synthesized via nucleophilic substitution reactions involving homopiperazine and chloro-substituted imidazopyridine intermediates under elevated temperatures (e.g., 150°C in N-methylpyrrolidone) .
Properties
IUPAC Name |
6-chloro-2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4.ClH/c13-10-1-2-12-15-11(9-17(12)7-10)8-16-5-3-14-4-6-16;/h1-2,7,9,14H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXFCWFHRASCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN3C=C(C=CC3=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-45-0 | |
| Record name | Imidazo[1,2-a]pyridine, 6-chloro-2-(1-piperazinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 250.73 g/mol. It features a piperazine ring linked to a chloroimidazo[1,2-a]pyridine moiety, which contributes to its unique biological activity.
Research indicates that 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine interacts with various biological receptors, suggesting multiple mechanisms of action. These include:
- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
- Modulation of Receptor Activity : It has shown potential in modulating the activity of neurotransmitter receptors, which could impact neurological functions.
Biological Activity
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various pathogens.
- Anticancer Effects : Preliminary studies suggest potential anticancer properties, particularly in inhibiting tumor cell proliferation.
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems indicates possible neuroprotective effects.
Data Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Neuroprotective | Modulates neurotransmitter release |
Synthesis
The synthesis of 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine typically involves multi-step organic synthesis techniques. The general steps include:
- Formation of the Piperazine Ring : Using appropriate reagents to create the piperazine structure.
- Introduction of the Chloroimidazo Moiety : This involves coupling reactions that link the imidazo group to the piperazine.
- Hydrochloride Salt Formation : Enhancing solubility and stability by converting the base form into its hydrochloride salt.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. The mechanism was attributed to the modulation of specific signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- The triazole derivative exhibits a lower synthesis yield (35%) compared to piperazine-based analogues, suggesting challenges in reactivity or purification.
- Ring Systems : The benzimidazole derivative replaces the piperazine with a fused benzimidazole-sulfanyl group, increasing molecular weight (349.23 vs. 287.19) and likely reducing solubility. Such modifications may shift biological activity toward antiparasitic or antiviral targets.
Piperazine Derivatives with Expanded Rings
1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride replaces the six-membered piperazine ring with a seven-membered diazepane. This modification increases conformational flexibility, which may enhance binding to G-protein-coupled receptors (GPCRs) or ion channels but could also reduce metabolic stability.
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
- Solubility : The target compound’s piperazine group enhances solubility compared to benzimidazole or thioether-containing analogues, aligning with piperazine’s role as a solubility-enhancing moiety in drug design.
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key stages:
- Formation of the imidazo[1,2-a]pyridine ring system.
- Introduction of the 6-chloro substituent.
- Attachment of the piperazine group via a methylene linker.
- Conversion to the hydrochloride salt form.
Preparation of the Imidazo[1,2-a]pyridine Core
A common approach to build the imidazo[1,2-a]pyridine ring involves the condensation of 2-aminopyridine with α-haloketones or related reagents. For example, reacting 2-aminopyridine with 1,1,3-trichloroacetone in dimethoxyethane (DME) at room temperature yields the imidazo[1,2-a]pyridine intermediate after reflux and purification steps. This intermediate can be further functionalized at the 2-position to introduce aldehyde or other groups as precursors for further modification.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 2-aminopyridine + 1,1,3-trichloroacetone in DME, rt, 5h | Formation of imidazo[1,2-a]pyridine ring | Intermediate solid |
| Reflux in ethanol, 2h | Purification and crystallization | Isolated imidazo[1,2-a]pyridine derivative |
Attachment of the Piperazine Moiety
The piperazine ring is introduced by nucleophilic substitution or reductive amination at the 2-position of the imidazo[1,2-a]pyridine core. A common method involves reacting the 2-(chloromethyl)imidazo[1,2-a]pyridine intermediate with piperazine under controlled conditions to form the 1-({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine compound. This reaction is typically carried out in polar solvents such as ethanol or dimethylformamide (DMF), sometimes with base catalysis to facilitate substitution.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 6-chloroimidazo[1,2-a]pyridine-2-methyl chloride + piperazine | Polar solvent, rt to reflux | Formation of 1-(6-chloroimidazo[1,2-a]pyridin-2-ylmethyl)piperazine |
Formation of Hydrochloride Salt
The free base of the piperazine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, to improve stability, solubility, and handling properties. This step is straightforward and typically involves stirring the free base with HCl gas or hydrochloric acid solution followed by isolation of the salt by filtration or crystallization.
Detailed Example from Literature
A representative synthetic sequence is as follows:
Synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde : Prepared by condensation of 2-aminopyridine derivatives with trichloroacetone, followed by chlorination and purification.
Reductive amination with piperazine : The aldehyde intermediate reacts with piperazine in ethanol under reflux with a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding piperazine-substituted imidazo[1,2-a]pyridine.
Conversion to hydrochloride salt : The free amine is treated with hydrochloric acid in ethanol to form the hydrochloride salt.
Research Findings and Optimization
- Reaction times range from 3 to 15 hours depending on the step and reagents used.
- Temperature control is critical, with typical reaction temperatures between room temperature and 160 °C.
- Purification often involves recrystallization from ethanol or ethyl acetate, washing with water and saturated saline, and drying over anhydrous sodium sulfate to ensure high purity.
- Yields for key intermediates such as 6-chloroimidazo[1,2-a]pyridine derivatives are reported to be around 80%, indicating efficient synthetic routes.
- The hydrochloride salt formation improves product stability and facilitates handling for pharmaceutical applications.
Summary Table of Preparation Steps
Q & A
Q. What are the established synthetic routes for preparing 1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride, and what critical steps ensure successful synthesis?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. Key steps include:
- Imidazo[1,2-a]pyridine functionalization : Starting with 6-chloroimidazo[1,2-a]pyridine, introduce a chloromethyl group via chlorination (e.g., using SOCl₂ or PCl₃) .
- Piperazine coupling : React the chloromethyl intermediate with piperazine under basic conditions (e.g., NaOH) to form the piperazine-methyl linkage. Temperature control (40–60°C) minimizes side reactions .
- Hydrochloride salt formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt. Purity is enhanced via recrystallization .
Critical steps : Use anhydrous solvents to prevent hydrolysis, monitor reaction progress via TLC, and confirm intermediates via NMR .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., chloro group at C6 of imidazo[1,2-a]pyridine) and piperazine proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₆ClN₄·HCl) .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening methods assess the bioactivity of this compound?
- Methodological Answer :
- Receptor binding assays : Test affinity for serotonin (5-HT) receptors (e.g., 5-HT₂A/5-HT₆) using radioligand displacement in transfected HEK293 cells .
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects at 10–100 μM concentrations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during piperazine alkylation?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine, increasing substitution efficiency .
- Temperature modulation : Higher temperatures (60–80°C) accelerate alkylation but may degrade sensitive intermediates; reflux under inert atmosphere (N₂/Ar) mitigates oxidation .
- Stoichiometry : Use a 1.2:1 molar ratio of chloromethylimidazopyridine to piperazine to account for side reactions. Excess piperazine can be recovered via acid-base extraction .
Q. How can contradictions between computational docking predictions and experimental receptor affinity data be resolved?
- Methodological Answer :
- Validation assays : Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) to measure real-time binding kinetics .
- Mutagenesis studies : Modify receptor residues (e.g., Ser159 in 5-HT₆) predicted to interact with the compound. If binding affinity drops, computational models are validated .
- Conformational analysis : Use molecular dynamics (MD) simulations (AMBER) to assess ligand flexibility in the binding pocket over 100 ns trajectories .
Q. What is the role of the 6-chloro substituent in modulating pharmacological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents (e.g., F, Br, CF₃) at C6. Compare IC₅₀ values in receptor assays .
- Electrostatic potential maps : Density functional theory (DFT) calculations (B3LYP/6-31G*) show chloro’s electron-withdrawing effect enhances π-π stacking with aromatic receptor residues .
- Metabolic stability : Chloro reduces CYP450-mediated oxidation compared to non-halogenated analogs, as shown in liver microsome assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
